Physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
Physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
An In-Depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights into the characterization, handling, and application of this compound.
Compound Overview and Identification
3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a substituted phenylpropanol derivative. Its structure, featuring a brominated and dimethoxylated aromatic ring coupled to a propanol chain, makes it a versatile building block. The interplay between the primary alcohol, the electron-rich aromatic ring, and the sterically influential bromine atom dictates its unique chemical behavior and reactivity profile.
This compound is structurally related to precursors used in the synthesis of pharmaceutically active molecules. For instance, the corresponding nitrile, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a known intermediate in the synthesis of Ivabradine[1][2]. The conversion of the nitrile or a related carboxylic acid to the primary alcohol is a standard synthetic transformation, highlighting the relevance of this molecule in medicinal chemistry workflows.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol | N/A |
| CAS Number | 125593-63-7 | [3] |
| Molecular Formula | C₁₁H₁₅BrO₃ | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | Data not available; likely a solid or oil at room temperature. | N/A |
| Boiling Point | Predicted: ~379.4°C at 760 mmHg (for the related nitrile) | [4] |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) and have limited solubility in water. |[5] |
Molecular Structure and Chemical Logic
The chemical properties of this molecule are best understood by examining its constituent functional groups. The diagram below illustrates the key reactive centers and their influence on the molecule's overall behavior.
Caption: Key functional groups influencing the reactivity of the title compound.
Physicochemical Properties
Physical State and Appearance
While specific data is not widely published, analogous compounds such as substituted phenylpropanols can exist as crystalline solids or viscous oils at ambient temperature[6]. The presence of the polar hydroxyl group and the large, relatively nonpolar brominated aromatic ring suggests a moderate melting point.
Solubility
The molecule possesses both hydrophilic (hydroxyl group) and lipophilic (brominated aromatic ring, propyl chain) regions. This amphiphilic nature predicts good solubility in common polar organic solvents like ethanol, methanol, and acetone, as well as chlorinated solvents like dichloromethane. Its solubility in water is expected to be low[5].
Boiling and Melting Points
Chemical Properties and Reactivity
Reactivity of the Primary Alcohol
The terminal hydroxyl group is a primary site of reactivity.
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Oxidation: It can be oxidized to the corresponding aldehyde, 3-(2-bromo-4,5-dimethoxyphenyl)propanal, using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid using strong oxidizing agents (e.g., KMnO₄, Jones reagent).
-
Esterification & Etherification: The alcohol can react with carboxylic acids or acyl chlorides to form esters, and with alkyl halides under basic conditions to form ethers.
Reactivity of the Aromatic Ring
The benzene ring is activated by two electron-donating methoxy groups and deactivated by the electron-withdrawing bromine atom. The methoxy groups strongly direct electrophilic substitution to the positions ortho and para to them. The bromine atom can participate in metal-halogen exchange reactions (e.g., with n-butyllithium), which is a powerful tool for forming new carbon-carbon bonds at that position[7].
Stability and Storage
The compound is expected to be stable under normal laboratory conditions[8]. However, long-term storage requires specific considerations to maintain its integrity.
-
Recommended Storage: Store in a cool, dry, and dark place, ideally refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen)[9].
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can react with the primary alcohol[8]. Also, avoid strong acids and bases which may catalyze side reactions[9].
-
Thermal Decomposition: Elevated temperatures may lead to decomposition, potentially releasing hazardous fumes such as hydrogen bromide[9].
Spectroscopic Characterization
While a specific, published spectrum for this exact compound is not available, a predictive analysis based on its structure allows for the anticipation of key spectroscopic features.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | -OH proton | Broad singlet, ~1.5-3.5 ppm |
| Ar-H protons | Singlets or doublets, ~6.8-7.2 ppm | |
| -OCH₃ protons | Singlets, ~3.8-3.9 ppm | |
| -CH₂-OH protons | Triplet, ~3.6-3.7 ppm | |
| Ar-CH₂- protons | Triplet, ~2.6-2.8 ppm | |
| -CH₂-CH₂-CH₂- | Multiplet, ~1.8-2.0 ppm | |
| ¹³C NMR | -C-OH carbon | ~60-65 ppm |
| -OCH₃ carbons | ~55-57 ppm | |
| Aromatic carbons | ~110-150 ppm | |
| -C-Br carbon | ~110-115 ppm | |
| FT-IR | O-H stretch | Broad, ~3200-3600 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |
| C-O stretch | ~1050-1150 cm⁻¹ |
| | C=C stretch (aromatic) | ~1450-1600 cm⁻¹ |
These predictions are based on standard chemical shift and frequency tables for similar functional groups[10][11].
Analytical Methodologies
Quantitative analysis and purity assessment of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol can be reliably achieved using modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds.
Protocol: Purity Determination by Reverse-Phase HPLC
-
System Preparation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a working standard for injection by diluting the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Prepare the analytical sample similarly.
-
Filter all solutions through a 0.45 µm syringe filter before injection[12].
-
-
Chromatographic Run:
-
Equilibrate the column with a starting mixture (e.g., 70% A, 30% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient (e.g., from 30% B to 95% B over 20 minutes).
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate the peak areas.
-
Calculate purity by dividing the peak area of the main component by the total area of all peaks.
-
Caption: Standard workflow for purity analysis via HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile impurities or for structural confirmation, GC-MS is a powerful tool. The primary alcohol may require derivatization (e.g., silylation) to improve its volatility and peak shape.
Synthesis Pathway Considerations
Caption: A plausible two-step synthesis from the corresponding nitrile.
This proposed route involves a basic or acidic hydrolysis of the nitrile to form the carboxylic acid, followed by a robust reduction of the acid to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃)[14]. This approach is a standard and reliable method in organic synthesis for this type of transformation.
References
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SynThink. (n.d.). 133909-99-6 Losartan EP Impurity H - Reference Standard. Retrieved from SynThink website. [Link]
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PubChem. (n.d.). 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Retrieved from National Center for Biotechnology Information. [Link]
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GLP Pharma Standards. (n.d.). Losartan EP Impurity H | CAS No- 133909-99-6. Retrieved from GLP Pharma Standards website. [Link]
- Google Patents. (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment website. [Link]
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
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Acta Crystallographica Section E. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. Retrieved from National Center for Biotechnology Information. [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from Beilstein Journals website. [Link]
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The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from The Hive discourse. [Link]
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ResearchGate. (2008). 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile | Request PDF. Retrieved from ResearchGate. [Link]
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Journal of Chemical Health Risks. (2025). Spectral and Computational Analysis of (E)-3-(2-Bromo-4-Methoxyphenyl)-1-(4-(Methylthio)Phenyl)Prop-2-En-1-One. Retrieved from Journal of Chemical Health Risks. [Link]
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Nagasaki University. (n.d.). Dept Analytical Chemistry for Pharmaceuticals|Research. Retrieved from Nagasaki University website. [Link]
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Analytical Methods. (2025). Analytical Methods. Retrieved from OPUS. [Link]
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Patsnap Eureka. (2017). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl.... Retrieved from Patsnap Eureka. [Link]
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Journal of Pharmaceutical Research. (n.d.). View of Analytical Methods Used For Biopharmaceutical Investigations. Retrieved from Journal of Pharmaceutical Research. [Link]
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